molecular formula C8H6Cl2F3NO B6321549 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline CAS No. 40888-28-6

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline

Cat. No.: B6321549
CAS No.: 40888-28-6
M. Wt: 260.04 g/mol
InChI Key: WRIRBHNPZYHSKA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline can be synthesized through the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . The reaction typically involves the use of a base to facilitate the etherification process.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation can produce corresponding quinones .

Scientific Research Applications

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the biological system in which it is studied. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes by altering enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline is unique due to its specific combination of halogen atoms and trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of specialized agrochemicals and other industrial products .

Properties

IUPAC Name

3-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3NO/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIRBHNPZYHSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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